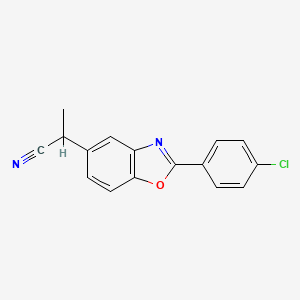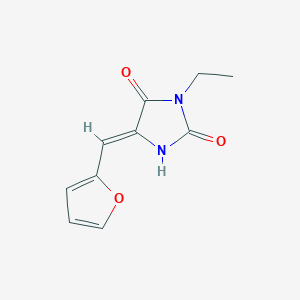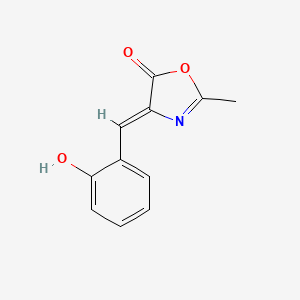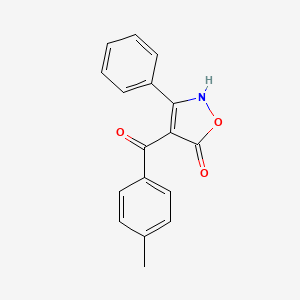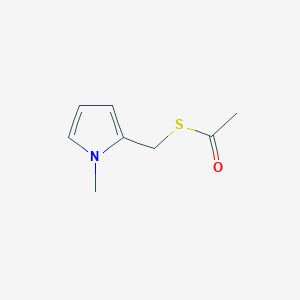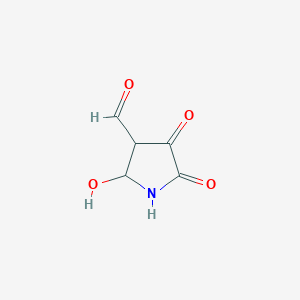![molecular formula C36H32NP B12891212 (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that plays a significant role in asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-1,1’-binaphthalene.
Phosphination: The amino group is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the diphenylphosphino derivative.
N-Alkylation: The final step involves the N-alkylation of the amine with isopropyl and methyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Coordination: It forms coordination complexes with various metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Derivatives: Result from substitution reactions.
Metal Complexes: Formed during coordination reactions, which are essential in catalysis.
科学的研究の応用
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Facilitates the synthesis of biologically active molecules.
Medicine: Plays a role in the development of pharmaceuticals through its use in catalytic processes.
Industry: Employed in the production of fine chemicals and materials.
作用機序
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
®- and (S)-BINOL: Chiral ligands used in various catalytic processes.
Uniqueness
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine is unique due to its specific chiral structure and the presence of both phosphine and amine functional groups. This combination allows it to participate in a wide range of catalytic reactions, making it a versatile and valuable compound in organic synthesis.
特性
分子式 |
C36H32NP |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
1-(2-diphenylphosphanylnaphthalen-1-yl)-N-methyl-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C36H32NP/c1-26(2)37(3)33-24-22-27-14-10-12-20-31(27)35(33)36-32-21-13-11-15-28(32)23-25-34(36)38(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-26H,1-3H3 |
InChIキー |
UZTLXWINIJMBOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


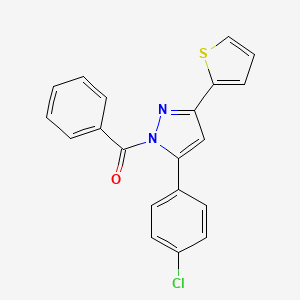
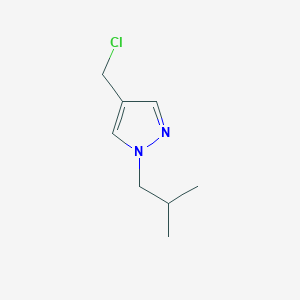
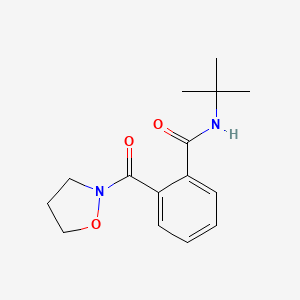

![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
